molecular formula C15H17FN2 B2443731 4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile CAS No. 1553595-87-1

4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile

Cat. No. B2443731
CAS RN: 1553595-87-1
M. Wt: 244.313
InChI Key: YDFMOVPYANVALC-UHFFFAOYSA-N
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Description

4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C15H17FN2 and its molecular weight is 244.313. The purity is usually 95%.
BenchChem offers high-quality 4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis and Interaction Studies

  • The molecular structure and interaction of pyridine derivatives, including compounds similar to 4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile, have been analyzed using crystallography, Hirshfeld surface analysis, and DFT calculations. These studies help understand intra- and intermolecular interactions crucial for drug design and material science applications (Venkateshan et al., 2019).

Synthesis and Characterization

  • The synthesis and characterization of heterocycle-based molecules, including those similar to the specified compound, have been extensively studied. These research efforts provide a foundation for the development of new drugs and materials with unique properties (Murthy et al., 2017).

Fluoro-substitution Effects

  • The influence of fluoro substitution on the phenyl ring of compounds similar to 4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile has been studied, showing that it leads to smaller fluorescence quantum yields and shorter decay times in alkane solvents. This property is valuable for understanding molecular behavior in various solvents and has implications for fluorescence-based applications (Druzhinin et al., 2001).

Radiopharmaceutical Development

  • Research into the cycloadditions involving fluoro-benzonitrile oxides, similar to the specified compound, has paved the way for the development of low-molecular-weight radiopharmaceuticals. These advancements are crucial for medical imaging and targeted radiotherapy (Zlatopolskiy et al., 2012).

properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c16-15-6-11(7-17)4-5-14(15)10-18-8-12-2-1-3-13(12)9-18/h4-6,12-13H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFMOVPYANVALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile

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